In Vitro BTK Enzymatic Inhibition Potency: Direct BindingDB Data vs. Clinically Validated Comparators
The compound is reported in BindingDB with an IC50 of 1 nM against human BTK in an enzymatic assay [1]. For context, ibrutinib—the first-in-class covalent BTK inhibitor—has a reported IC50 of 0.5 nM under comparable in vitro conditions [2]. The 2-fold difference in potency is modest, but the structural dissimilarity (benzo[b]thiophene-nicotinamide scaffold vs. pyrazolo[3,4-d]pyrimidine scaffold) implies that equipotent target engagement may be achievable through a different binding mode, which can be critical when seeking to circumvent ibrutinib-resistant Cys481 mutations.
| Evidence Dimension | BTK enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM (BindingDB BDBM658441) |
| Comparator Or Baseline | Ibrutinib IC50 = 0.5 nM |
| Quantified Difference | 2-fold higher IC50 for target compound relative to ibrutinib |
| Conditions | In vitro BTK enzymatic assay (BindingDB assay description: measurement of compound potency against BTK) |
Why This Matters
A 1 nM IC50 places the compound within the potency range of clinically validated BTK inhibitors, and its structurally distinct scaffold may offer a resistance-circumvention advantage that justifies selection over chemically similar alternatives.
- [1] BindingDB. BDBM658441: N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. Ligand US20240083900, Example 99. View Source
- [2] Honigberg LA, Smith AM, Sirisawad M, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-13080. View Source
